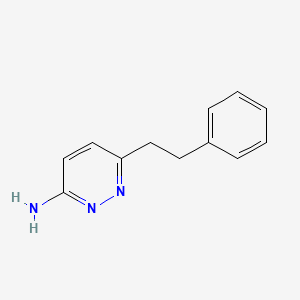

6-Phenethylpyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

6-(2-phenylethyl)pyridazin-3-amine |

InChI |

InChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15) |

InChI Key |

GHBOYEBISSFRRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Phenethylpyridazin 3 Amine and Its Analogues

Strategies for the Construction of the Pyridazine (B1198779) Core in 6-Phenethylpyridazin-3-amine

The formation of the central pyridazine ring is the foundational step in the synthesis of this compound. This typically involves the creation of a 1,4-dicarbonyl precursor followed by cyclization with a hydrazine (B178648) source.

Cyclization Reactions and Precursor Selection for Pyridazine Ring Formation

The most common and industrially scalable precursor for the synthesis of 3,6-disubstituted pyridazines is maleic anhydride (B1165640). The synthesis begins with the reaction of maleic anhydride with hydrazine hydrate (B1144303), which upon heating, leads to the formation of maleic hydrazide. dss.go.th This intermediate can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to yield 3,6-dichloropyridazine (B152260). dss.go.th This di-halogenated pyridazine is a versatile intermediate for the sequential and regioselective introduction of different substituents.

Alternative cyclization strategies include the reaction of 1,4-dicarbonyl compounds with hydrazine. researchgate.net For instance, a substituted 1,4-diketone can react with hydrazine hydrate to form the corresponding dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring. The choice of the 1,4-dicarbonyl precursor directly influences the substitution pattern on the resulting pyridazine core.

| Precursor | Reagents | Product | Reference |

| Maleic anhydride | 1. Hydrazine hydrate2. POCl₃/PCl₅ | 3,6-Dichloropyridazine | dss.go.th |

| 1,4-Diketone | Hydrazine hydrate, then oxidant | Substituted Pyridazine | researchgate.net |

| Phenacylmalononitrile | Hydrazine hydrate | 3-Amino-5-benzoylpyridazine-4-carbonitrile | nih.gov |

Regioselective Introduction of the Amino Group at C-3

With a precursor like 3,6-dichloropyridazine in hand, the next critical step is the regioselective introduction of the amino group at the C-3 position. The two chlorine atoms on 3,6-dichloropyridazine exhibit different reactivities, allowing for selective substitution. The chlorine at the 3-position is generally more susceptible to nucleophilic attack than the one at the 6-position.

A common method to achieve monosubstitution is the reaction of 3,6-dichloropyridazine with ammonia (B1221849), often in the form of ammonium (B1175870) hydroxide (B78521) or liquid ammonia under pressure. researchgate.netrsc.orginforang.com This reaction, when carefully controlled, selectively displaces the C-3 chlorine to afford 3-amino-6-chloropyridazine (B20888) in good yields. rsc.orginforang.com The use of protected amines or amine equivalents can also be employed to achieve this transformation.

| Starting Material | Reagent | Product | Reference |

| 3,6-Dichloropyridazine | NH₄OH (microwave) | 3-Amino-6-chloropyridazine | rsc.org |

| 3,6-Dichloropyridazine | Liquid NH₃ (autoclave) | 3-Amino-6-chloropyridazine | inforang.com |

| 3,6-Dichloropyridazine | Ammonium hydroxide (pressure) | 3-Amino-6-chloropyridazine | researchgate.net |

Installation and Modification of the Phenethyl Moiety

The phenethyl group is a key structural feature of the target molecule. Its installation and subsequent modification allow for the generation of a diverse range of analogues.

Approaches for Attaching the Phenethyl Side Chain at C-6

The introduction of the phenethyl group at the C-6 position is typically accomplished through a palladium-catalyzed cross-coupling reaction. Starting from 3-amino-6-chloropyridazine, the remaining chlorine atom at the C-6 position serves as a handle for this transformation.

The Suzuki-Miyaura cross-coupling reaction is a widely used method, reacting the 6-chloropyridazine derivative with a phenethylboronic acid or its ester in the presence of a palladium catalyst and a base. thieme-connect.com Another effective method is the Negishi cross-coupling, which utilizes a phenethylzinc reagent. nih.gov These reactions are generally high-yielding and tolerate a wide range of functional groups.

| Pyridazine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 3-Amino-6-chloropyridazine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Amino-6-arylpyridazine | thieme-connect.com |

| Alkyl Pyridinium (B92312) Salt | Alkylzinc Halide | NiCl₂·DME/ttbtpy | Alkyl-alkyl coupled product | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | mdpi.com |

Derivatization of the Phenyl Ring within the Phenethyl Group

Modification of the phenyl ring of the phenethyl moiety offers a straightforward way to create a library of analogues. These modifications are typically introduced by using a substituted phenethyl coupling partner in the cross-coupling reaction. For example, commercially available or readily synthesized substituted phenethylboronic acids or phenethylzinc reagents can be used.

Alternatively, functional groups on the phenyl ring can be introduced after the phenethyl group has been attached to the pyridazine core. Standard aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed, although the reactivity of the pyridazine ring must be considered to ensure selectivity.

Alterations to the Alkyl Linker between the Phenyl Ring and Pyridazine Core

The two-carbon alkyl linker can also be a point of modification to explore structure-activity relationships. This can be achieved by employing different coupling partners in the C-6 installation step. For instance, using a styrylboronic acid in a Suzuki coupling followed by reduction of the resulting double bond would yield the desired phenethyl linkage.

Furthermore, homologation or shortening of the alkyl chain can be achieved by starting with different organometallic reagents. For example, a benzylzinc reagent could be used to create a one-carbon linker, while a 3-phenylpropylzinc reagent would result in a three-carbon linker. The synthesis of bisubstrate analogs for protein methyltransferases has demonstrated the feasibility of creating varied alkyl linkers in complex molecules. organic-chemistry.org

Synthesis of Structurally Diverse Analogues and Derivatives of this compound

The core structure of this compound offers a versatile scaffold for modification. By altering the phenethyl group, the pyridazine core, and the amine functionality, a vast array of analogues can be generated, each with potentially unique properties.

Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net For the this compound scaffold, several bioisosteric replacements can be envisioned.

The phenyl ring of the phenethyl moiety is a prime candidate for bioisosteric replacement. Introducing heteroatoms can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com For instance, replacing the phenyl ring with a pyridyl, pyrimidinyl, or another pyridazine ring can introduce nitrogen atoms, which may reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com However, unhindered aromatic nitrogens can sometimes act as inhibitors of these enzymes. cambridgemedchemconsulting.com

The pyridazine ring itself can be considered a bioisostere of other aromatic systems. researchgate.net Its introduction into a molecule can significantly lower the partition coefficient (LogP), thereby increasing water solubility. cambridgemedchemconsulting.com Nonclassical bioisosteres, such as those incorporating trifluoromethyl groups, have also been explored in pyridazine chemistry and have shown promising biological activities. researchgate.net

The amide linker, while not directly present in the parent compound, is a common feature in many biologically active pyridazine derivatives. acs.org In the design of analogues, the amine group could be acylated to form amides, which can then undergo bioisosteric replacement with hydrazides, semicarbazides, or thiosemicarbazides to explore different interaction patterns with biological targets. acs.org

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisosteric Replacement(s) | Rationale |

| Phenyl | Pyridyl, Pyrimidinyl, Thienyl, Furyl | Modulate electronics, polarity, and metabolic stability. cambridgemedchemconsulting.com |

| Pyridazine | Pyrazole, Triazole, Oxadiazole | Alter ring electronics and hydrogen bonding capabilities. |

| Amine (as amide) | Hydrazide, Semicarbazide, Thiosemicarbazide | Explore different hydrogen bonding patterns. acs.org |

| -CH2-CH2- | -O-CH2-, -S-CH2-, Cyclopropyl | Modify conformation and lipophilicity. |

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, facilitating the exploration of structure-activity relationships. tubitak.gov.tracs.org For the synthesis of this compound analogues, both solid-phase and solution-phase combinatorial strategies can be employed.

A versatile approach to building 3-aminopyridazine (B1208633) libraries starts from readily available building blocks like 4-bromo-pyridazine-3,6-dione. nih.govresearchgate.net This allows for the introduction of diversity at multiple positions through a combination of amination and palladium-catalyzed cross-coupling reactions, often accelerated by microwave irradiation. nih.govresearchgate.net Modular C-C, C-N, and C-O bond-forming reactions are well-suited for creating pyridazine-based libraries with a variety of side chains, including aliphatic, basic, aromatic, and heteroaromatic groups. acs.org

The "Scaffold-Linker-Functional Group" (SLF) approach is a rational design strategy for combinatorial libraries that aims to maximize diversity while keeping the library size manageable. researchgate.net This method involves a conserved scaffold (the pyridazine ring), a variable linker, and a variable functional group.

Table 2: Example of a Combinatorial Library Synthesis Scheme

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Chlorination | 6-Phenethyl-3(2H)-pyridazinone, POCl3 | Activation of the pyridazine ring for nucleophilic substitution. acs.org |

| 2 | Amination | 3-Chloro-6-phenethylpyridazine, Various amines | Introduction of diverse amine functionalities. |

| 3 | Cross-Coupling | 3-Amino-6-halophenethylpyridazine, Various boronic acids | Introduction of diversity at the 6-position (if halogenated). nih.govresearchgate.net |

Mechanistic Investigations of Synthetic Transformations

A deep understanding of the reaction mechanisms involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity.

The introduction of the amine group onto the pyridazine ring is a key synthetic step. Several mechanistic pathways can be operative depending on the specific reagents and conditions.

In reactions involving halogenated pyridazines and strong amide bases like potassium amide in liquid ammonia, the formation of didehydropyridazine intermediates has been proposed. wur.nl However, for many amination reactions, a nucleophilic aromatic substitution (SNAr) mechanism is more common.

Recent studies on the C4-selective amination of pyridines have highlighted the role of 4-pyridyl pyridinium salt intermediates, which then react with aqueous ammonia to yield the 4-aminopyridine (B3432731) product. nih.gov This type of mechanism, involving the activation of the heteroaromatic ring, could be relevant to the synthesis of 3-aminopyridazines. The regioselectivity is often governed by the electronic properties of the activating reagents and the stability of the intermediates. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to probe reaction mechanisms, providing insights into transition states and reaction energetics that are difficult to obtain experimentally. rsc.org

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for the synthesis of pyridazine derivatives. mdpi.comacs.org The development of efficient and robust catalyst systems is an active area of research.

For C-N cross-coupling reactions, the choice of ligand is critical for the success of the transformation. nih.gov Biaryl phosphine (B1218219) ligands, for example, have been shown to be highly effective in palladium-catalyzed amination reactions. acs.org The stability of the catalyst is a key consideration, and ligands can be designed to prevent catalyst decomposition and promote high turnover numbers. nih.gov

Heterogeneous catalysts, such as copper nanoparticles supported on materials like alumina/silica, offer advantages in terms of ease of separation and reusability. rsc.org These catalysts have been successfully employed in C-N cross-coupling reactions of aryl chlorides with various amines. rsc.org The development of novel ligands, such as α-benzoin oxime for copper-catalyzed reactions, continues to expand the scope and efficiency of these transformations, allowing for the coupling of less reactive (hetero)aryl chlorides. semanticscholar.org Mechanistic studies of these catalytic cycles, including the investigation of oxidative addition, reductive elimination, and the role of various additives, are crucial for rational catalyst design and optimization. rsc.orgacs.org

Table 3: Common Catalytic Systems for Pyridazine Functionalization

| Reaction Type | Catalyst System | Key Features |

| C-N Coupling | Pd(OAc)2 / Biaryl Phosphine Ligands | High activity and broad substrate scope for amination. acs.orgnih.gov |

| C-N Coupling | CuI / α-Benzoin oxime | Effective for coupling with less reactive aryl chlorides. semanticscholar.org |

| C-N Coupling | Supported Cu(0) Nanoparticles | Heterogeneous, reusable catalyst system. rsc.org |

| C-C Coupling | Pd(PPh3)4 / K2CO3 | Standard conditions for Suzuki-Miyaura cross-coupling. researchgate.net |

Elucidation of Biological Activities and Pharmacological Profiles

Broad Spectrum Biological Screening of 6-Phenethylpyridazin-3-amine and its Derivatives

Derivatives of the pyridazine (B1198779) scaffold are recognized for their diverse and significant biological activities. Screening studies have revealed that these compounds possess a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, antihypertensive, and antineoplastic properties. nih.govresearchgate.net The structural versatility of the pyridazine ring allows for modifications that can tune its biological profile.

Specifically, derivatives of this compound have been identified as potent modulators of the sphingosine-1-phosphate (S1P) receptors. vulcanchem.com S1P receptors are G protein-coupled receptors that play critical roles in regulating numerous physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. The modulation of these receptors by this compound analogues highlights a significant avenue for their potential therapeutic application in immunological and inflammatory disorders.

Targeted Pharmacological Evaluations in In Vitro Systems

The anti-inflammatory potential of pyridazine derivatives has been extensively investigated using in vitro models. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

Newly synthesized pyridazine and pyridazinone derivatives have demonstrated significant selective inhibitory activity against the COX-2 enzyme. nih.govnih.gov For instance, certain pyrazole-pyridazine hybrids exhibited potent COX-2 inhibition with IC50 values as low as 1.15 µM, surpassing the activity of the standard drug celecoxib. rsc.org

Further studies in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a standard model for inflammation research, have shown that these compounds effectively suppress the production of key pro-inflammatory mediators. This includes a marked reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). nih.govrsc.org Certain derivatives were identified as particularly potent inhibitors of cytokine production, suggesting their potential to modulate inflammatory cascades at multiple levels. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyridazine Derivatives

| Compound | Target | Assay System | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative 4e | COX-2 | Enzyme Inhibition Assay | IC50 = 0.356 µM | nih.gov |

| Pyridazinone Derivative 3d | COX-2 | Enzyme Inhibition Assay | IC50 = 0.425 µM | nih.gov |

| Pyridazinone Derivative 5a | TNF-α Production | LPS-induced RAW264.7 cells | 87% reduction | nih.gov |

| Pyridazinone Derivative 5a | IL-6 Production | LPS-induced RAW264.7 cells | 76% reduction | nih.gov |

| Pyrazole-Pyridazine Hybrid 6f | COX-2 | Enzyme Inhibition Assay | IC50 = 1.15 µM | rsc.org |

The pyridazine core is a constituent of various compounds screened for antimicrobial and antifungal efficacy. Studies have shown that pyridazine derivatives exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net

For example, certain pyridazinone derivatives have shown excellent antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), and Escherichia coli (Gram-negative). biomedpharmajournal.org Fused pyrazolo-pyridazine derivatives have also been identified as significant agents against both bacterial types. medwinpublishers.commedwinpublishers.com The antimicrobial action is often influenced by the specific substitutions on the pyridazine ring, which can affect selectivity and potency. nih.gov

In the realm of antifungal research, various pyridazine derivatives have demonstrated potent activity. medwinpublishers.com Studies on pyrazolo-pyridazine compounds showed efficacy against fungal pathogens, with specific derivatives exhibiting notable potency. medwinpublishers.com The structure-activity relationship appears to be complex, with different substitution patterns yielding varied selectivity against different fungal species like Candida albicans and Aspergillus niger. biomedpharmajournal.orgnih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Pyridazine Derivatives

| Compound Type | Organism | Activity Noted | Reference |

|---|---|---|---|

| Pyridazinone Derivative | S. pyogenes (Gram +) | Excellent Antibacterial Activity | biomedpharmajournal.org |

| Pyridazinone Derivative | E. coli (Gram -) | Excellent Antibacterial Activity | biomedpharmajournal.org |

| Pyrazolo-pyridazine Derivative | Gram-positive bacteria | Significant Antibacterial Activity | medwinpublishers.com |

| Pyrazolo-pyridazine Derivative | Gram-negative bacteria | Significant Antibacterial Activity | medwinpublishers.com |

| Pyridazinone Derivative | A. niger & C. albicans | Very Good Antifungal Activity | biomedpharmajournal.org |

| Saturated Pyrrolopyridazine | C. albicans | Strong Antifungal Activity | nih.gov |

A significant body of research has focused on the anticancer properties of pyridazine-containing molecules. These compounds have been shown to inhibit the growth of a wide variety of human cancer cell lines, establishing them as promising candidates for the development of new antineoplastic agents. nih.govnih.gov Their mechanism of action often involves targeting key cellular pathways responsible for cell cycle regulation and survival.

The antiproliferative effects of 6-substituted pyridazine derivatives have been quantified against numerous human cancer cell lines. Using assays such as the MTT and sulforhodamine B (SRB) assays, researchers have determined the concentration-dependent inhibitory effects of these compounds.

Studies have reported potent growth inhibitory activity for 3,6-disubstituted pyridazines against breast cancer cell lines T-47D and MDA-MB-231, with some derivatives exhibiting submicromolar efficacy. nih.govtandfonline.com For example, a methyltetrahydropyran-bearing pyridazine showed an IC50 value of 0.43 µM against T-47D cells and 0.99 µM against MDA-MB-231 cells. nih.govtandfonline.com Similarly, certain 6-aryl-dihydropyridazinones demonstrated remarkable activity, with growth inhibition (GI50) values of less than 1 µM against 36 different human tumor cell lines in the National Cancer Institute's 60-cell line screen. nih.gov

Table 3: Antiproliferative Activity of Selected Pyridazine Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity (IC50 / GI50) | Reference |

|---|---|---|---|---|

| Pyridazine 11m | T-47D | Breast | IC50 = 0.43 µM | nih.govtandfonline.com |

| Pyridazine 11m | MDA-MB-231 | Breast | IC50 = 0.99 µM | nih.govtandfonline.com |

| Pyridazine 11l | T-47D | Breast | IC50 = 1.57 µM | nih.gov |

| Pyridazinone 2f | Various (36 lines) | Multiple | GI50 < 1 µM | nih.gov |

| Pyridazinone 2g | Various (20 lines) | Multiple | GI50 < 1 µM | nih.gov |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 | Breast | IC50 = 2.31 µM | acs.org |

Further mechanistic studies have revealed that the antiproliferative activity of pyridazine derivatives is often mediated by the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle.

Flow cytometry analyses have shown that treatment with certain 3,6-disubstituted pyridazines leads to an efficient alteration in cell cycle progression in breast cancer cells. tandfonline.com Specifically, these compounds can cause cell cycle arrest in the G2/M phase, preventing the cells from dividing. tandfonline.comresearchgate.netdaneshyari.com Furthermore, a significant increase in the Sub-G1 cell population is often observed, which is a hallmark of apoptotic cell death. tandfonline.comnih.gov

The pro-apoptotic mechanism of these compounds involves the modulation of key regulatory proteins. For instance, treatment with a pyrazolo[3,4-d]pyridazine derivative was found to disrupt the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. researchgate.netdaneshyari.comnih.gov This disruption leads to an increase in the Bax/Bcl-2 ratio, which triggers the intrinsic, mitochondria-dependent pathway of apoptosis. acs.orgnih.gov This is further confirmed by the observed overexpression of effector caspase-3 and the tumor suppressor gene p53. researchgate.netdaneshyari.comnih.gov Some pyridazinone isomers have also been shown to be potent inducers of late apoptosis and necrosis in skin cancer cells. tandfonline.com

Antineoplastic and Antiproliferative Investigations in Cell Lines

Enzyme Inhibition and Receptor Modulation Studies

The pharmacological effects of pyridazine derivatives are often rooted in their ability to inhibit specific enzymes or modulate receptor activity. Quantitative characterization of these interactions is crucial for drug development.

The potency of enzyme inhibitors is commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity.

Phosphodiesterase (PDE) Inhibition: Pyridazine derivatives are known to inhibit various PDE isoenzymes. samipubco.com For instance, certain pyrazolo[3,4-d] pyridazines have been shown to be potent inhibitors of PDE-V, with IC50 values ranging from 0.14 to 1.4 μM. samipubco.comresearchgate.net Dihydro pyridazine derivatives have been identified as potent inhibitors of the PDE-IIIB subtype, with IC50 values as low as 0.19 nM. samipubco.comresearchgate.net In the context of PDE4 inhibition, pyrazolopyridazinones have been developed, with some compounds showing IC50 values in the low nanomolar range (e.g., 32 nM). nih.gov

GSK-3 Inhibition: Numerous pyridazine-based compounds have been developed as potent GSK-3 inhibitors. Pyrazolamide derivatives have demonstrated excellent GSK-3 potency. nih.gov Studies on N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives have reported a wide range of pIC50 values (the negative logarithm of the IC50 value), indicating significant inhibitory activity against GSK-3. oup.com Recently, a consensus machine learning-based virtual screening identified new GSK3β inhibitors, with one compound showing an IC50 value of 640 nM. unimi.it

Cyclooxygenase (COX) Inhibition: Pyridazine derivatives have also been investigated as selective COX-2 inhibitors for their anti-inflammatory potential. nih.gov Certain new pyridazine scaffolds have exhibited potent COX-2 inhibition, with IC50 values as low as 0.18 µM, which is more potent than the reference drug celecoxib (IC50 = 0.35 µM). nih.gov

Table of Enzyme Inhibition Data for Pyridazine Derivatives

| Compound Class | Target Enzyme | Reported IC50 / pIC50 Values | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d] pyridazines | PDE-V | 0.14 to 1.4 µM | samipubco.comresearchgate.net |

| Dihydro pyridazines | PDE-IIIB | 0.19 nM | samipubco.comresearchgate.net |

| Pyrazolopyridazinones | PDE4 | 32 nM | nih.gov |

| Pyridazine Scaffolds | COX-2 | 0.18 µM | nih.gov |

| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines | GSK-3 | Wide range of pIC50 values | oup.com |

| Novel Pyridazine Derivative | GSK3β | 640 nM | unimi.it |

Structure Activity Relationship Sar Analysis and Rational Design

Systematic Exploration of Structural Determinants for Biological Activity

The 6-phenethylpyridazin-3-amine framework presents several key regions for systematic structural modification to probe its biological interactions. SAR studies on this scaffold are typically approached by dissecting the molecule into its primary components: the pyridazine (B1198779) heterocycle, the amine substituent at the 3-position, and the phenethyl group at the 6-position.

Initial exploration often involves modifying each of these components to determine their contribution to biological activity. For instance, the 3-amino group is a common feature in bioactive pyridazine derivatives and is often essential for target engagement. blumberginstitute.org The pyridazine ring itself, with its two adjacent nitrogen atoms, has unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition. nih.gov

Systematic SAR studies would typically investigate:

The necessity of the 3-amino group: Replacing the amine with other functional groups (e.g., hydroxyl, methyl) or altering its basicity helps to clarify its role in binding, which often involves forming key hydrogen bonds with the target protein.

The influence of the pyridazine core: The scaffold can be altered by shifting the position of the nitrogen atoms (e.g., to create a pyrimidine (B1678525) or pyrazine) to understand the importance of their specific arrangement for biological activity.

The role of the phenethyl substituent: The length and flexibility of the ethyl linker can be varied, and the terminal phenyl ring can be substituted or replaced with other aromatic or aliphatic groups to probe the binding pocket's steric and electronic requirements. researchgate.net

This systematic approach allows researchers to build a comprehensive understanding of the structural requirements for activity and provides a foundation for more targeted modifications.

Influence of Pyridazine Ring Substituents on Pharmacological Potency and Selectivity

The pyridazine ring is a key determinant of the pharmacological profile of this compound analogues. Its inherent properties and the potential for substitution at various positions allow for the fine-tuning of potency and selectivity.

The two nitrogen atoms of the pyridazine ring are strong hydrogen bond acceptors, a property that is frequently exploited in drug design for anchoring a ligand into a protein's binding site. blumberginstitute.orgnih.gov The 3-amino group further enhances this, acting as a hydrogen bond donor. This dual hydrogen-bonding capability is often critical for high-affinity binding.

Beyond these core features, substitutions on the pyridazine ring at the 4- and 5-positions can have a significant impact:

Steric Effects: The introduction of bulky substituents can create steric hindrance that prevents optimal binding, while smaller groups may be accommodated and could potentially form additional beneficial interactions.

Selectivity: In some cases, a substituent can exploit a subtle difference between the binding sites of related proteins, leading to a significant increase in selectivity. For example, in the development of certain phosphodiesterase (PDE) inhibitors, specific modifications to the core heterocycle were crucial for achieving selectivity against different PDE isozymes. nih.govnih.gov

The table below illustrates hypothetical SAR trends for substitutions on the pyridazine ring of a this compound scaffold, based on established medicinal chemistry principles.

| Compound | R4 Substitution | R5 Substitution | Hypothetical Potency (IC₅₀) | Rationale |

| Parent | -H | -H | 100 nM | Baseline activity of the core scaffold. |

| Analogue 1 | -Cl | -H | 50 nM | An electron-withdrawing group may enhance binding interactions. |

| Analogue 2 | -H | -CH₃ | 150 nM | A small methyl group may introduce minor steric clash or be neutral. |

| Analogue 3 | -F | -H | 75 nM | A small, electronegative fluorine atom can improve binding and metabolic stability. |

| Analogue 4 | -H | -OCH₃ | 200 nM | A methoxy (B1213986) group might be too bulky or improperly positioned for the target pocket. |

Note: This data is illustrative and intended to represent plausible SAR trends.

Contribution of the Phenethyl Moiety to Ligand-Target Interactions

Key aspects of the phenethyl moiety's contribution include:

Hydrophobic Interactions: The phenyl ring engages in van der Waals and π-π stacking interactions with nonpolar amino acid residues in the binding site.

Linker Flexibility: The two-carbon ethyl linker provides rotational freedom, allowing the phenyl group to adopt an optimal orientation to maximize its interactions within the hydrophobic pocket.

Ring Substitution: The SAR of the phenyl ring can be systematically explored by introducing various substituents. Modifications at the ortho, meta, and para positions can significantly alter binding affinity and other properties. For instance, adding small, lipophilic substituents like halogens or methyl groups can enhance hydrophobic interactions. In contrast, introducing polar groups may decrease affinity if the pocket is purely hydrophobic but could be beneficial if they can form new hydrogen bonds with the target. nih.gov

The table below shows potential effects of substitutions on the phenyl ring of the phenethyl moiety.

| Compound | Phenyl Ring Substitution | Hypothetical Potency (IC₅₀) | Rationale |

| Parent | Unsubstituted | 100 nM | Baseline hydrophobic interaction. |

| Analogue 5 | 4-Fluoro | 40 nM | Fluorine can enhance binding through favorable interactions and improve metabolic stability. |

| Analogue 6 | 4-Methoxy | 120 nM | A methoxy group can be sterically or electronically unfavorable depending on the pocket. |

| Analogue 7 | 3,4-Dichloro | 65 nM | Dichloro substitution can increase lipophilicity and enhance hydrophobic interactions. |

| Analogue 8 | 4-Hydroxy | 500 nM | A polar hydroxyl group is likely detrimental if the binding pocket is purely hydrophobic. |

Note: This data is illustrative and intended to represent plausible SAR trends.

Three-Dimensional Structure-Activity Relationships (3D-SAR)

To gain a deeper, quantitative understanding of the SAR for this compound analogues, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed. nih.gov These computational methods correlate the biological activity of a set of compounds with their 3D molecular properties, such as steric and electrostatic fields. actascientific.comelsevierpure.com

Commonly used 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a series of aligned molecules and uses statistical methods to derive a correlation with their biological activities.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which can sometimes lead to more robust and predictive models. nih.gov

The results of a 3D-QSAR analysis are often visualized as contour maps. japsonline.comresearchgate.net These maps highlight regions in 3D space around the molecular scaffold where specific properties are predicted to either increase or decrease biological activity. For example, a map might show a green-colored contour in a region where steric bulk is favorable for activity, while a yellow contour indicates where it is unfavorable. Similarly, blue contours may indicate regions where positive electrostatic potential is beneficial, while red contours highlight areas where negative potential is preferred. These maps provide powerful visual guidance for the rational design of new analogues with enhanced potency. researchgate.net

Rational Design Principles for Optimized this compound Analogues

The insights gained from comprehensive SAR and 3D-QSAR studies form the basis for the rational design of optimized analogues. The primary goal is to enhance desired properties like potency and selectivity while maintaining or improving drug-like characteristics. researchgate.net

Key principles for the rational design of this compound analogues include:

Scaffold Hopping and Core Refinement: While the 3-aminopyridazine (B1208633) core is often a strong starting point, related heterocycles (e.g., imidazo[1,2-b]pyridazines) may offer improved properties or novel intellectual property. nih.govresearchgate.net However, any modification must preserve the key hydrogen bonding interactions identified in initial SAR studies.

Structure-Based Design: When a high-resolution crystal structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. nih.gov By visualizing how the ligand binds to the active site, designers can make precise modifications to improve complementarity. For example, a substituent can be added to the phenethyl ring to fill a small, unoccupied hydrophobic pocket or to the pyridazine ring to form a new hydrogen bond with a nearby residue. nih.gov

Exploiting Selectivity Pockets: To improve selectivity, designers can analyze differences between the active sites of the target and off-target proteins. Modifications can then be made to the ligand that are sterically or electronically favored by the target but disfavored by the off-targets. nih.gov

Improving Physicochemical Properties: Rational design also involves optimizing properties beyond potency, such as solubility, metabolic stability, and cell permeability. This can be achieved by, for example, adding polar groups to reduce lipophilicity or blocking sites of metabolism by adding groups like fluorine.

Ligand Efficiency and Drug-Likeness Considerations in SAR Studies

During the optimization process, it is crucial to consider not just absolute potency, but also the efficiency with which a molecule achieves that potency. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide this process and prevent the development of compounds with undesirable properties, often referred to as "molecular obesity." core.ac.uk

Ligand Efficiency (LE): This metric relates the binding energy of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count). It is calculated as the binding free energy divided by the heavy atom count. A higher LE value is desirable, as it indicates that the compound achieves high affinity with a relatively small and efficient structure.

Lipophilic Ligand Efficiency (LLE): LLE, also known as LipE, assesses the relationship between a compound's potency (e.g., pIC₅₀) and its lipophilicity (e.g., logP). It is calculated as pIC₅₀ - logP. An ideal drug candidate should have a high LLE (typically >5), indicating a favorable balance between potency and lipophilicity. core.ac.uk Compounds with low LLE values may have issues with poor solubility, high metabolic clearance, and non-specific toxicity.

By tracking these efficiency metrics throughout the design-synthesis-test cycle, medicinal chemists can prioritize lead compounds that are not only potent but also possess the "drug-like" physicochemical properties necessary for successful development into a therapeutic agent. This ensures that SAR studies are focused on generating high-quality, efficient, and developable candidates. core.ac.uk

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Identification and Validation

The principal molecular target identified for inhibitors synthesized using 6-Phenethylpyridazin-3-amine is Anoctamin 6 (ANO6), also known as TMEM16F. google.com ANO6 is a multifaceted protein that functions as both a Ca2+-activated chloride channel and a phospholipid scramblase. vulcanchem.com This dual functionality implicates ANO6 in a wide array of physiological processes.

As a scramblase, ANO6 facilitates the movement of phospholipids, particularly phosphatidylserine (B164497), between the inner and outer leaflets of the plasma membrane. This activity is crucial for processes such as blood coagulation, where the exposure of phosphatidylserine on platelets is an essential trigger for the clotting cascade. mdpi.com Additionally, ANO6-mediated phospholipid scrambling is vital for bone mineralization by osteoblasts. acs.orgmdpi.com

As an ion channel, ANO6 contributes to ion homeostasis and is involved in regulating cell volume. vulcanchem.comresearchgate.net The validation of ANO6 as a target for these pyridazine (B1198779) derivatives provides a basis for elucidating their mechanism of action in various cellular contexts.

| Physiological Process | Function of ANO6 | Reference |

|---|---|---|

| Blood Coagulation | Ca2+-dependent exposure of phosphatidylserine on platelets, initiating the clotting cascade. | mdpi.com |

| Bone Mineralization | Essential for the deposition of hydroxyapatite (B223615) by osteoblasts. | acs.orgmdpi.com |

| Myoblast Proliferation | Regulates the proliferation of skeletal muscle cells. | google.com |

| Immune Response | Plays a role in processes such as phagocytosis and neutrophil degranulation. | mdpi.com |

| Apoptosis | Involved in the positive regulation of the apoptotic process. | mdpi.com |

Pathway Elucidation and Signaling Cascade Analysis

Modulation of ANO6 activity by inhibitors derived from this compound can significantly impact intracellular signaling pathways.

ANO6 activity is interconnected with several key regulatory proteins, including protein kinases. Studies have demonstrated that a deficiency in ANO6 can lead to a significant reduction in the phosphorylation of ERK (Extracellular signal-regulated kinase) and AKT, two central kinases in cell proliferation and survival pathways. google.com This suggests that inhibitors of ANO6 could indirectly suppress these signaling cascades.

Furthermore, ANO6 has been shown to regulate the activity of ADAM10, a metalloprotease responsible for the shedding of various cell surface proteins. This modulation occurs through the externalization of phosphatidylserine, which influences the sheddase function of ADAM10. There is also evidence linking diacylglycerol (DG), a lipid mediator, to the promotion of protein kinase C (PKC) expression in contexts where ANO6 plays a role in inflammation. mdpi.com Currently, there is no available information in the scientific literature regarding the direct modulation of phosphodiesterases by ANO6 or its inhibitors.

The influence of ANO6 extends to the regulation of gene and protein expression. Knockdown of ANO6 has been observed to affect the expression of other members of the anoctamin family and can alter the expression of other ion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This indicates that the functional state of ANO6 can have broader consequences on the cellular proteome and ion transport machinery. The presence or absence of endogenous ANO6 can significantly influence the outcomes of studies involving the overexpression of other anoctamins, highlighting its foundational role in cellular signaling.

Allosteric Modulation and Orthosteric Binding Site Characterization

The activity of ANO6 is intricately regulated by calcium. The protein possesses a putative Ca2+-binding reservoir in its N-terminal domain that influences its sensitivity to intracellular calcium concentrations. The half-maximal effective concentration (EC50) for Ca2+ is reported to be greater than 10 μM, indicating a requirement for high intracellular calcium levels for activation.

While the precise binding site of inhibitors derived from this compound on ANO6 has not been publicly characterized, studies on other molecules offer insights into potential regulatory mechanisms. For instance, selective serotonin (B10506) reuptake inhibitors (SSRIs) have been shown to facilitate the Ca2+-dependent activation of ANO6 currents, suggesting an indirect or allosteric mechanism of modulation. This raises the possibility that derivatives of this compound may also bind to an allosteric site, rather than the orthosteric pore or scramblase domain, to exert their inhibitory effects. Further research is required to delineate the exact binding mode and whether it is competitive, non-competitive, or allosteric in nature.

Interaction Kinetics and Thermodynamics with Biological Macromolecules

The kinetics of ANO6 activation are complex and dependent on multiple factors, including intracellular calcium concentration and temperature. The activation of ANO6-mediated currents by calcium is not instantaneous and exhibits a characteristic delay. The rate of activation is also sensitive to temperature, with increases in temperature leading to a faster activation of the channel.

| Factor | Effect on ANO6 Activation | Reference |

|---|---|---|

| Intracellular Ca2+ Concentration | Higher concentrations lead to faster activation and larger currents. | |

| Temperature | Increasing temperature from 27°C to 37°C reduces the time to peak current by approximately 40-50%. | |

| Voltage | Exhibits synergistic gating by both Ca2+ and voltage. | acs.org |

Specific data regarding the interaction kinetics (such as association rate constants, k_on, and dissociation rate constants, k_off) and thermodynamic parameters (including Gibbs free energy, ΔG, enthalpy, ΔH, and entropy, ΔS) for the binding of this compound derivatives to ANO6 are not available in the current body of scientific literature. Such studies would be invaluable for a more profound understanding of the molecular interactions and for the rational design of more potent and selective inhibitors.

Computational Chemistry and in Silico Modeling for 6 Phenethylpyridazin 3 Amine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in predicting the binding affinity and mode of interaction between a ligand like 6-Phenethylpyridazin-3-amine and its potential biological targets. By simulating the ligand-receptor complex, researchers can gain a detailed, three-dimensional understanding of the intermolecular forces that govern molecular recognition.

Predicting the binding mode of this compound is crucial for understanding its mechanism of action. Docking algorithms systematically sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a score that estimates the binding energy for each pose. The lowest-energy pose is predicted to be the most stable and representative binding mode.

Once a plausible binding mode is identified, a detailed interaction analysis is performed. This involves identifying the specific amino acid residues in the receptor that interact with the ligand and characterizing the nature of these interactions. Key interactions for a molecule like this compound would typically include:

Hydrogen Bonds: The amine group (-NH2) and the nitrogen atoms in the pyridazine (B1198779) ring are potential hydrogen bond donors and acceptors, respectively, which can form strong, directional interactions with polar residues in the binding site.

Hydrophobic Interactions: The phenethyl group, with its aromatic phenyl ring and ethyl linker, can engage in significant hydrophobic and van der Waals interactions with nonpolar residues.

π-Cation Interactions: The electron-rich phenyl and pyridazine rings can form favorable interactions with positively charged residues such as Lysine or Arginine.

These interactions are critical for stabilizing the ligand-receptor complex. The results of such an analysis are often visualized in 2D and 3D to facilitate interpretation and guide further structural modifications.

Table 1: Illustrative Interaction Analysis for this compound in a Hypothetical Receptor Binding Site This table is a representative example of typical data generated from a molecular docking study.

| Ligand Moiety | Receptor Residue | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Amine Group (-NH2) | Asp110 | Hydrogen Bond (Donor) | 2.9 |

| Pyridazine Ring (N) | Ser190 | Hydrogen Bond (Acceptor) | 3.1 |

| Phenyl Ring | Leu85, Val105 | Hydrophobic | N/A |

| Phenyl Ring | Lys185 | π-Cation | 4.2 |

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound is identified as a hit compound with desirable activity, its known structure and binding mode can be used as a template in ligand-based or structure-based virtual screening campaigns.

In a structure-based approach, docking simulations are performed for every compound in a virtual library against the target receptor. The compounds are then ranked based on their docking scores, and the top-ranked molecules are selected for further experimental testing. This process allows for the rapid and cost-effective identification of novel and structurally diverse compounds that may have improved affinity or selectivity compared to the original hit.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The development of a QSAR model involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities is required. This set would include this compound and its structural derivatives.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Model Generation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is created that correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability.

A validated QSAR model can reveal which molecular properties are most important for biological activity, providing crucial insights for medicinal chemists.

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for this compound Analogs This table illustrates the types of descriptors and their potential influence on activity as determined by a QSAR study.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive Correlation |

| TPSA | Topological Polar Surface Area | Negative Correlation |

| Molecular Weight | Total mass of the molecule | Optimal Range |

| H-Bond Donors | Number of hydrogen bond donors | Positive Correlation |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the intrinsic electronic properties and chemical reactivity of this compound, which are fundamental to its interaction with biological targets.

Key properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for identifying sites likely to be involved in electrostatic interactions and hydrogen bonding.

Reactivity Descriptors: DFT allows for the calculation of various descriptors such as chemical potential, hardness, and electrophilicity, which quantify the molecule's reactivity profile.

Table 3: Representative Electronic Properties of this compound Calculated via DFT This table presents typical data obtained from DFT calculations for a molecule of this class. Values are for illustrative purposes.

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.2 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment | Measure of molecular polarity | 3.5 Debye |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of this compound, either alone in solution or bound to a receptor, can reveal important information about its conformational flexibility and the stability of its interactions.

Starting from a docked pose, an MD simulation can be run for tens or hundreds of nanoseconds to assess the stability of the predicted binding mode. Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand's and protein's backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and identifying which residues are most affected by the ligand's binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, providing a dynamic measure of interaction stability.

MD simulations are computationally intensive but provide a more realistic representation of the binding process, accounting for the flexibility of both the ligand and the receptor.

Cheminformatics Approaches in Library Design and Analysis

Cheminformatics combines computer and information science to address problems in chemistry. In the context of this compound research, cheminformatics tools are essential for managing, analyzing, and leveraging chemical information.

For library design, cheminformatics approaches can be used to create a focused library of compounds based on the this compound scaffold. This involves:

Substructure and Similarity Searching: Identifying commercially available or synthetically accessible compounds that contain the core pyridazine-amine or phenethyl moiety.

Property Filtering: Applying computational filters, such as Lipinski's Rule of Five, to select for compounds with drug-like physicochemical properties, thereby increasing the probability of identifying viable drug candidates.

Diversity Analysis: Ensuring that a designed library covers a broad and diverse chemical space around the core scaffold, which helps in exploring the structure-activity relationship more effectively.

These approaches allow researchers to rationally design and prioritize compounds for synthesis and screening, making the drug discovery process more efficient and targeted.

Preclinical Research Applications and Translational Potential

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, often a protein. The development of 6-phenethylpyridazin-3-amine and its derivatives as chemical probes has been particularly focused on their activity as modulators of sphingosine-1-phosphate (S1P) receptors. S1P receptors are a class of G protein-coupled receptors that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.

Derivatives of this compound have been shown to exhibit potent and selective activity at S1P receptors, making them valuable tools for dissecting the complex biology of this signaling pathway. By systematically modifying the this compound scaffold, researchers can develop probes with tailored affinities and selectivities for the different S1P receptor subtypes (S1P1-5). These probes are instrumental in:

Target validation: Confirming the role of specific S1P receptor subtypes in disease models.

Understanding signaling pathways: Elucidating the downstream effects of S1P receptor activation or inhibition.

In vivo imaging: Radiolabeled versions of these probes could potentially be used for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize the distribution and density of S1P receptors in living organisms.

The utility of these probes extends to various therapeutic areas, including autoimmune diseases, cancer, and inflammatory disorders, where S1P signaling is known to be dysregulated.

Lead Optimization Strategies for Potential Therapeutic Agents

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. For this compound, lead optimization strategies would focus on enhancing its potential as a therapeutic agent, likely targeting S1P receptors. Key strategies include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. For the this compound scaffold, this would involve synthesizing a library of analogs with systematic modifications to different parts of the molecule.

| Modification Site | Potential Impact |

| Phenethyl Group | Altering substituents on the phenyl ring could influence potency, selectivity, and metabolic stability. |

| Pyridazine (B1198779) Ring | Substitution on the pyridazine core could modulate the electronic properties and binding interactions of the molecule. |

| Amine Group | Modification of the amine functionality could affect solubility, hydrogen bonding capacity, and oral bioavailability. |

By correlating these structural changes with their effects on S1P receptor binding and functional activity, a detailed SAR map can be constructed to guide the design of more potent and selective compounds.

Improving Pharmacokinetic Properties: A successful drug candidate must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Lead optimization of this compound derivatives would involve strategies to:

Enhance oral bioavailability.

Optimize metabolic stability to prolong the duration of action.

Reduce off-target toxicities.

Research on New Chemical Entities (NCEs) Derived from this compound

The this compound scaffold serves as a versatile starting point for the discovery of new chemical entities (NCEs) with diverse therapeutic applications. An NCE is a drug that contains an active ingredient that has not been previously approved for marketing in any form. Research in this area is focused on leveraging the core structure of this compound to design and synthesize novel compounds with unique biological activities.

The pyridazine and pyridazinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Consequently, derivatives of these scaffolds have been investigated for a variety of therapeutic effects.

| Therapeutic Area | Potential Application of Derived NCEs |

| Oncology | Development of kinase inhibitors or agents that modulate cancer cell signaling pathways. |

| Inflammation | Design of inhibitors of pro-inflammatory enzymes or modulators of immune cell function. |

| Infectious Diseases | Exploration of antimicrobial or antiviral properties. |

| Cardiovascular Diseases | Investigation of effects on targets involved in blood pressure regulation or cardiac function. |

The design and synthesis of NCEs based on this compound often involve significant structural modifications, such as the fusion of additional rings to create more complex heterocyclic systems or the introduction of novel side chains to explore new binding interactions with therapeutic targets. The ultimate goal is to identify novel compounds with superior efficacy, safety, and pharmacokinetic profiles compared to existing therapies.

Advanced Analytical and Methodological Approaches in Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation and characterization of organic molecules. For a novel compound like 6-Phenethylpyridazin-3-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the phenethyl and pyridazine (B1198779) moieties. For instance, the aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene protons of the phenethyl group would present as two distinct triplets, integrating to two protons each, in the aliphatic region of the spectrum. The protons on the pyridazine ring would exhibit characteristic chemical shifts and coupling patterns, and the amine protons would likely appear as a broad singlet.

A hypothetical ¹H NMR data table for this compound is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 5H | Phenyl-H |

| ~7.05 | d | 1H | Pyridazine-H |

| ~6.80 | d | 1H | Pyridazine-H |

| ~5.50 | br s | 2H | -NH₂ |

| ~3.10 | t | 2H | -CH₂- (adjacent to phenyl) |

| ~2.90 | t | 2H | -CH₂- (adjacent to pyridazine) |

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₂H₁₃N₃. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (199.25 g/mol ). Fragmentation patterns observed in the mass spectrum would provide further structural information, with characteristic fragments arising from the cleavage of the phenethyl group and the pyridazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would be used to study the electronic transitions within the molecule. The pyridazine ring, being an aromatic heterocycle, is expected to exhibit characteristic absorption bands in the UV region. The presence of the phenethyl group and the amine substituent would influence the position and intensity of these absorption maxima (λ_max). The UV-Vis spectrum could also be useful for quantitative analysis of the compound in solution. For instance, pyridazine itself shows absorption bands around 246 and 340 nm assaygenie.com. The substituted this compound would be expected to have shifted and more complex absorption bands.

Chromatographic Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to assess the purity of this compound. A reversed-phase C18 column would likely be employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) nih.govresearchgate.net. The method would be optimized to achieve good peak shape and resolution from any impurities or starting materials. The retention time of the main peak would be a characteristic parameter for the compound under specific chromatographic conditions. Purity would be determined by calculating the peak area percentage of the main component relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry researchgate.netnih.gov. This technique would be invaluable for the analysis of this compound. It would not only provide the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity. LC-MS is particularly useful for identifying and characterizing any impurities present in the sample, even at trace levels.

A hypothetical data table for the HPLC analysis of this compound is provided below:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (t_R) | ~12.5 min |

| Purity (by area %) | >98% |

Biophysical Techniques for Ligand-Target Interaction Characterization

To understand the potential biological activity of this compound, it is crucial to study its interaction with protein targets. Biophysical techniques provide quantitative information about binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor biomolecular interactions in real-time nih.govresearchgate.netaffiniteinstruments.com. In a hypothetical experiment, a target protein of interest would be immobilized on a sensor chip. A solution of this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the response at different concentrations of the compound, the association (k_on) and dissociation (k_off) rate constants can be determined, and the equilibrium dissociation constant (K_D) can be calculated. This would provide a measure of the binding affinity of this compound to the target protein.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event nih.govnih.govfrontiersin.org. In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured. The resulting data can be used to determine the binding affinity (K_D), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

A hypothetical data table summarizing the biophysical characterization of the interaction between this compound and a hypothetical target protein is shown below:

| Technique | Parameter | Value |

| SPR | k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| k_off (s⁻¹) | 3.0 x 10⁻³ | |

| K_D (nM) | 20 | |

| ITC | K_D (nM) | 25 |

| n (stoichiometry) | 1.1 | |

| ΔH (kcal/mol) | -8.5 | |

| TΔS (kcal/mol) | -1.2 |

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate the activity of a biological target assaygenie.combellbrooklabs.comnih.gov. If this compound were part of a larger chemical library, HTS would be the primary method for discovering its potential biological activity.

The process involves several key steps:

Assay Development: A robust and sensitive assay is developed that measures the activity of the target of interest (e.g., an enzyme or a receptor). This assay is then miniaturized to be compatible with microtiter plates (e.g., 384- or 1536-well plates).

Screening: The chemical library, including this compound, is screened against the target using the developed assay. This is typically done using automated liquid handling systems.

Hit Identification: Compounds that show a significant effect on the target's activity (either inhibition or activation) are identified as "hits."

Hit Confirmation and Validation: The activity of the initial hits is confirmed through re-testing. Further secondary assays are often performed to eliminate false positives and to confirm the mechanism of action.

Various detection technologies can be used in HTS, including absorbance, fluorescence, and luminescence-based readouts researchgate.netacs.org. The choice of technology depends on the nature of the biological target and the assay principle.

Design and Application of FRET-Based Assays for Enzyme Detection

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and is widely used in designing assays for enzyme activity, particularly for proteases and kinases assaygenie.comthno.orgresearchgate.net.

A FRET-based assay for an enzyme that might be targeted by this compound would typically involve a substrate that is labeled with a donor and an acceptor fluorophore. The design of such an assay would entail:

Substrate Design: A peptide or other molecule that is a known substrate for the target enzyme is selected.

Fluorophore Labeling: A FRET pair of fluorophores (a donor and an acceptor) is covalently attached to the substrate at positions that are in close proximity in the intact substrate. In this state, excitation of the donor results in energy transfer to the acceptor, and the emission of the acceptor is observed.

Enzymatic Cleavage: When the enzyme cleaves the substrate, the donor and acceptor are separated. This disrupts FRET, leading to a decrease in the acceptor's emission and an increase in the donor's emission.

Detection: The change in the fluorescence signal is measured over time to determine the rate of the enzymatic reaction.

If this compound were an inhibitor of the target enzyme, its presence in the assay would lead to a decrease in the rate of substrate cleavage, and thus a smaller change in the FRET signal over time. This would allow for the quantification of the inhibitory potency of the compound. FRET-based assays are highly sensitive and can be adapted for HTS applications nih.govcreative-enzymes.com.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.